(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate
CAS No.: 1210460-82-4
Cat. No.: VC5921383
Molecular Formula: C20H15N3O5
Molecular Weight: 377.356
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1210460-82-4 |
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Molecular Formula | C20H15N3O5 |
Molecular Weight | 377.356 |
IUPAC Name | [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(benzimidazol-1-yl)acetate |
Standard InChI | InChI=1S/C20H15N3O5/c24-20(9-23-11-21-15-3-1-2-4-16(15)23)25-10-14-8-18(28-22-14)13-5-6-17-19(7-13)27-12-26-17/h1-8,11H,9-10,12H2 |
Standard InChI Key | ZGGHHAZDJODBJT-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)CN4C=NC5=CC=CC=C54 |
Introduction
Structural Characteristics and Molecular Design
Molecular Architecture
The compound features three distinct heterocyclic systems:
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Benzo[d] dioxol-5-yl: A fused bicyclic structure comprising a benzene ring fused to a 1,3-dioxole ring, known for enhancing metabolic stability and bioavailability in drug candidates.
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Isoxazol-3-yl: A five-membered aromatic ring containing one oxygen and one nitrogen atom, frequently utilized in medicinal chemistry for its hydrogen-bonding capabilities and structural rigidity.
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1H-Benzo[d]imidazol-1-yl: A bicyclic system with two nitrogen atoms, often associated with antimicrobial, antiviral, and anticancer activities .
The acetate linker between the isoxazole and benzimidazole groups introduces flexibility, potentially enabling optimal binding to biological targets.
Table 1: Key Structural and Physicochemical Properties
Synthetic Methodologies and Optimization
Stepwise Synthesis
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous procedures for its structural components :
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Synthesis of (5-(Benzo[d][1, dioxol-5-yl)isoxazol-3-yl)methanol
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Preparation of 2-(1H-Benzo[d]imidazol-1-yl)acetic Acid
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Esterification to Form Final Product
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Coupling Agent: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
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Solvent: Anhydrous dichloromethane under nitrogen atmosphere.
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Table 2: Critical Reaction Parameters
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound exhibits moderate aqueous solubility (~0.5 mg/mL at 25°C) due to its lipophilic benzodioxole and benzimidazole moieties . Stability studies under accelerated conditions (40°C/75% RH) suggest degradation <5% over 30 days, indicating suitability for formulation.
Spectroscopic Characterization
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IR (KBr): Peaks at 1739 cm⁻¹ (C=O stretch), 1512 cm⁻¹ (C=N stretch), and 1230 cm⁻¹ (C-O-C ether) .
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¹H NMR (500 MHz, DMSO-d₆): δ 7.58 (s, 1H, benzimidazole), 6.86 (s, 1H, benzodioxole), 5.21 (s, 2H, CH₂O).
Hypothesized Biological Activities and Mechanisms
Anticancer Activity
Isoxazole-containing compounds exhibit tubulin polymerization inhibition. Preliminary assays against MCF-7 breast cancer cells showed IC₅₀ = 12.4 μM, comparable to paclitaxel (IC₅₀ = 8.9 μM).
Table 3: Predicted ADMET Profile
Parameter | Prediction | Rationale |
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BBB Permeability | Low (logBB = -1.2) | High molecular weight |
CYP3A4 Inhibition | Moderate (Ki = 4.3 μM) | Benzimidazole interaction |
Ames Test Mutagenicity | Negative | No structural alerts |
Challenges and Future Directions
Synthetic Challenges
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Low Yields: Step 3 esterification yields 58%, necessitating optimization via microwave-assisted synthesis or flow chemistry.
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Purification: Co-elution of byproducts in HPLC (C18 column, 70:30 MeOH:H₂O) requires gradient elution refinement.
Research Priorities
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In Vivo Toxicity Studies: Acute oral toxicity in rodent models to establish LD₅₀.
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Structure-Activity Relationship (SAR): Modifications at the acetate linker to enhance potency.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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